molecular formula C18H14FIN2O3S B4157714 N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4157714
M. Wt: 484.3 g/mol
InChI Key: KRNZRMVYKCCHNG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an iodophenyl group, and a pyrrolidinylthioacetamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIN2O3S/c19-11-2-1-3-13(8-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-6-4-12(20)5-7-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNZRMVYKCCHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinylthioacetamide Core: This step involves the reaction of a suitable pyrrolidine derivative with thioacetic acid under controlled conditions to form the pyrrolidinylthioacetamide core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidinylthioacetamide core.

    Introduction of the Iodophenyl Group: The iodophenyl group is typically introduced through an electrophilic aromatic substitution reaction, where an iodinated benzene derivative reacts with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Iodophenyl)benzamide: Shares the iodophenyl group but differs in the overall structure and functional groups.

    3-(4-Fluorophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide: Contains a fluorophenyl group but has a different core structure.

Uniqueness

N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is unique due to its combination of fluorophenyl and iodophenyl groups with a pyrrolidinylthioacetamide core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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